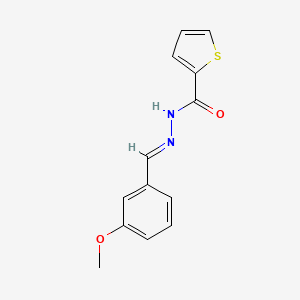
N'-(3-methoxybenzylidene)-2-thiophenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3-methoxybenzylidene)-2-thiophenecarbohydrazide is a hydrazone derivative that has garnered interest due to its potential applications in various fields such as medicinal chemistry, material science, and catalysis. This compound is characterized by the presence of a methoxybenzylidene group attached to a thiophenecarbohydrazide moiety, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-methoxybenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(3-methoxybenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3-methoxybenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or other substituted derivatives of the original compound.
Applications De Recherche Scientifique
N’-(3-methoxybenzylidene)-2-thiophenecarbohydrazide has been explored for various scientific research applications:
Mécanisme D'action
The mechanism of action of N’-(3-methoxybenzylidene)-2-thiophenecarbohydrazide involves its interaction with various molecular targets. In biological systems, it can bind to enzymes or receptors, thereby modulating their activity. The compound’s hydrazone moiety allows it to form stable complexes with metal ions, which can enhance its catalytic properties in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(2-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide: Similar structure but with a hydroxy group instead of a methoxy group.
N’-(4-hydroxy-3-methoxybenzylidene)-2-naphthohydrazide: Contains a naphthalene ring instead of a thiophene ring.
(E)-3-(3-methoxybenzylidene)benzofuran-2(3H)-one: Similar benzylidene group but with a benzofuran ring.
Uniqueness
N’-(3-methoxybenzylidene)-2-thiophenecarbohydrazide is unique due to its specific combination of a methoxybenzylidene group and a thiophenecarbohydrazide moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in chemistry and biology.
Propriétés
Formule moléculaire |
C13H12N2O2S |
|---|---|
Poids moléculaire |
260.31 g/mol |
Nom IUPAC |
N-[(E)-(3-methoxyphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12N2O2S/c1-17-11-5-2-4-10(8-11)9-14-15-13(16)12-6-3-7-18-12/h2-9H,1H3,(H,15,16)/b14-9+ |
Clé InChI |
SEPQKFALACHOMG-NTEUORMPSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=CS2 |
SMILES canonique |
COC1=CC=CC(=C1)C=NNC(=O)C2=CC=CS2 |
Solubilité |
12.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]propanamide](/img/structure/B11679467.png)

![2,4-dichloro-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11679474.png)
![(5Z)-5-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11679485.png)
![5-({3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxyphenyl}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11679498.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11679504.png)
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}-N-(2-phenylethyl)acetamide](/img/structure/B11679506.png)
![3-(3-ethoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11679519.png)
![3-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11679521.png)
![4-[({(2Z)-3-benzyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11679529.png)
![N'-[(Z)-(2-Chlorophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11679532.png)
![N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B11679535.png)
![5-({5-Bromo-2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11679538.png)
![(5Z)-5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11679543.png)
